N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-11(15-10-4-1-2-5-13-10)9-8-14-16-6-3-7-18-12(9)16/h1-2,4-5,8H,3,6-7H2,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZESPDWPMEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=CC=N3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves the reaction of 2-aminopyridine with appropriate precursors under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an attractive approach for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be explored for potential industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups onto the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can lead to the formation of oxidized derivatives, while reduction with NaBH4 can yield reduced forms of the compound.
Scientific Research Applications
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar synthetic routes and applications.
Imidazo[1,2-a]pyridines: These compounds also contain a fused pyridine ring and exhibit similar biological and chemical properties.
Uniqueness
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is unique due to its pyrazolo[5,1-b][1,3]oxazine core, which provides a distinct structural framework for chemical modifications. This uniqueness makes it a valuable compound for exploring new chemical and biological activities.
Biological Activity
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolo derivatives and features a fused ring structure containing nitrogen and oxygen atoms, which may contribute to its pharmacological properties. Despite its potential, research on its biological activity remains limited.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 244.25 g/mol
Antimicrobial Properties
Research into similar compounds, particularly those within the pyrazolo and oxazine classes, has indicated promising antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.002 μg/mL against drug-susceptible strains . Although specific studies on this compound are lacking, its structural similarities suggest potential efficacy against various pathogens.
Anticancer Potential
Compounds within the pyrazolo framework have been investigated for their anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects in vitro against various cancer cell lines . While direct studies on the specific compound are not available, the biological activity of related compounds suggests that it could also exhibit anticancer effects.
Currently, the mechanism of action for this compound is not well understood due to limited research. However, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Pharmacokinetics
While pharmacokinetic data specific to this compound are not available, studies on related pyrazolo derivatives indicate favorable pharmacokinetic profiles. For instance, some compounds have shown good oral bioavailability and optimal plasma exposure in animal models . This suggests that this compound may also possess advantageous pharmacokinetic characteristics.
Table: Biological Activity of Related Compounds
| Compound Name | Biological Activity | MIC (μg/mL) | Cytotoxicity (Vero Cells) | Pharmacokinetics |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine Derivative | Antitubercular | < 0.002 | > 50 | Oral Bioavailability: 41% |
| Oxazine Derivative | Anticancer | Varies | Low | Favorable PK Profile |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, and how do they influence its reactivity?
- Methodological Answer : The compound contains a fused pyrazole-oxazine bicyclic core with a pyridin-2-yl carboxamide substituent. The pyrazole ring (nitrogen-rich) and oxazine ring (oxygen-containing) create a planar, rigid structure that enhances π-π stacking interactions with biological targets. The pyridin-2-yl group contributes to hydrogen bonding via its nitrogen lone pairs. Structural confirmation requires techniques like NMR (¹H/¹³C) and X-ray crystallography to resolve bond angles and electronic environments .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Cyclization of hydrazine derivatives with aldehydes/ketones to form the pyrazole ring.
- Step 2 : Intramolecular cyclization (e.g., using POCl₃ or acid catalysis) to construct the oxazine ring.
- Step 3 : Coupling the pyridin-2-yl carboxamide via amide bond formation (e.g., EDC/HOBt or carbodiimide reagents).
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products. Use HPLC or GC-MS to monitor purity (>95% required for biological assays) .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Preliminary studies on structurally analogous pyrazolo-oxazines suggest:
- Phosphodiesterase 4B (PDE4B) inhibition : Critical for modulating cAMP levels in inflammatory pathways. Validate via enzyme inhibition assays (e.g., fluorescence-based cAMP quantification).
- Receptor-interacting protein kinase 1 (RIPK1) : Assess binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for PDE4B inhibition across similar compounds?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions (e.g., buffer pH, co-factor concentrations). Standardize protocols using reference inhibitors (e.g., rolipram).
- Compound purity : Re-test batches with LC-MS to exclude degradation products.
- Species-specific enzyme variants : Use human recombinant PDE4B isoforms in cell-free assays for consistency .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation.
- Prodrug approaches : Mask the carboxamide as an ester to enhance bioavailability; evaluate hydrolysis kinetics in hepatic microsome assays .
- In silico modeling : Use molecular dynamics simulations to predict metabolic hotspots and guide synthetic efforts .
Q. How can in vitro-to-in vivo efficacy translation be improved for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure Cmax , T½ , and AUC in rodent models using LC-MS/MS.
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs (e.g., lungs for inflammatory models).
- Disease models : Use murine LPS-induced inflammation or collagen-induced arthritis to correlate target engagement with efficacy .
Q. What analytical techniques best characterize degradation pathways under accelerated stability testing?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Degradant identification : Use HRMS/MS and NMR to elucidate structures.
- Stabilization strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to account for off-target effects?
- Methodological Answer :
- Multi-target profiling : Screen against a panel of 50+ kinases/phosphatases using broad-spectrum kinase assays .
- Selectivity index : Calculate IC₅₀ ratios (target vs. off-target). Aim for >100-fold selectivity.
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify unintended signaling perturbations .
Q. What statistical approaches validate synergistic effects in combination therapy studies?
- Methodological Answer :
- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software.
- Isobolographic analysis : Plot dose-effect curves to distinguish additive vs. synergistic interactions.
- Mechanistic validation : Perform knockdown/knockout experiments (e.g., CRISPR-Cas9) to confirm target dependency .
Tables of Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
